(S)-Tert-butyl 6-formyl-5-azaspiro[2.4]heptane-5-carboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl (6S)-6-formyl-5-azaspiro[2.4]heptane-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3/c1-11(2,3)16-10(15)13-8-12(4-5-12)6-9(13)7-14/h7,9H,4-6,8H2,1-3H3/t9-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLLMFXSFFYGQFI-VIFPVBQESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(CC2)CC1C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC2(CC2)C[C@H]1C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801130139 | |
| Record name | 5-Azaspiro[2.4]heptane-5-carboxylic acid, 6-formyl-, 1,1-dimethylethyl ester, (6S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801130139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1262397-14-7 | |
| Record name | 5-Azaspiro[2.4]heptane-5-carboxylic acid, 6-formyl-, 1,1-dimethylethyl ester, (6S)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1262397-14-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Azaspiro[2.4]heptane-5-carboxylic acid, 6-formyl-, 1,1-dimethylethyl ester, (6S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801130139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Simmon-Smith Cyclopropanation
A widely reported method for spiro[2.4]heptane synthesis involves the Simmon-Smith reaction, where a zinc carbenoid adds to a double bond. For example, 4-methylene pyrrolidine derivatives undergo cyclopropanation using diethylzinc and diiodomethane:
$$
\text{4-Methylene-pyrrolidine} + \text{CH}2\text{I}2 \xrightarrow{\text{Et}_2\text{Zn}} \text{5-Azaspiro[2.4]heptane} \quad
$$
Key Optimization Parameters :
- Solvent : Dichloromethane or toluene.
- Temperature : -10°C to 25°C.
- Catalyst : Stabilizing agents like trifluoroacetic acid (TFA) improve yields.
Challenges :
- Poor stereocontrol due to radical intermediates.
- Competing side reactions with electron-rich double bonds.
Ring-Closing Metathesis (RCM)
Alternative approaches employ RCM to form the cyclopropane ring. For instance, allyl-proline derivatives treated with Grubbs catalyst generate the spirocyclic core:
$$
\text{Allyl-proline ester} \xrightarrow{\text{Grubbs II}} \text{5-Azaspiro[2.4]heptane} \quad
$$
Advantages :
- High functional group tolerance.
- Compatible with Boc-protected amines.
Limitations :
- Requires pre-installed olefins.
- High catalyst loading increases costs.
Boc Protection and Stereochemical Control
Asymmetric Synthesis
Achieving the (S)-configuration requires chiral induction. Two strategies dominate:
- Chiral Auxiliaries : Use of (R)- or (S)-proline derivatives as starting materials.
- Catalytic Asymmetric Cyclopropanation : Employing Davies’ chiral rhodium catalysts.
Formylation at Position 6
Oxidation of Primary Alcohols
The formyl group is often introduced via oxidation of a hydroxymethyl precursor. Swern or Dess-Martin periodinane (DMP) oxidations are preferred for their mild conditions:
$$
\text{6-Hydroxymethyl derivative} \xrightarrow{\text{DMP}} \text{6-Formyl product} \quad
$$
Direct Formylation via Vilsmeier-Haack
For substrates resistant to oxidation, the Vilsmeier-Haack reaction enables direct formylation:
$$
\text{Spirocyclic amine} \xrightarrow{\text{POCl}_3, \text{DMF}} \text{6-Formyl derivative} \quad
$$
Challenges :
- Requires acidic conditions, risking Boc deprotection.
- Limited regioselectivity in polyfunctional systems.
Integrated Synthetic Routes
Route A: Cyclopropanation-First Approach
Route B: RCM-Based Synthesis
- Starting Material : Allyl-proline derivative.
- RCM : Grubbs II catalyst, 65% yield.
- Boc Protection : Boc₂O, 85% yield.
- Formylation : Swern oxidation, 78% yield.
Comparative Analysis of Methods
| Parameter | Simmon-Smith Route | RCM Route |
|---|---|---|
| Total Yield | 41% | 43% |
| Stereoselectivity | Moderate | High |
| Scalability | >100 g demonstrated | Limited |
| Cost | Low | High |
| Functional Group Tolerance | Limited | Broad |
Chemical Reactions Analysis
Types of Reactions
(S)-Tert-butyl 6-formyl-5-azaspiro[2.4]heptane-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various esters or amides, depending on the nucleophile used.
Scientific Research Applications
(S)-Tert-butyl 6-formyl-5-azaspiro[2.4]heptane-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-Tert-butyl 6-formyl-5-azaspiro[2.4]heptane-5-carboxylate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The spirocyclic structure may also contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Key Structural and Functional Differences
The table below compares the target compound with seven structurally related analogs, highlighting substituents, molecular properties, and applications:
Physicochemical Properties
- Boiling Point and Solubility : The bromo-fluorenyl imidazole derivative () has a high boiling point (681.1°C) due to its bulky substituents, whereas the target compound’s lower molecular weight likely improves solubility in polar aprotic solvents .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
